molecular formula C11H19NO2 B2671976 N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide CAS No. 1871309-98-6

N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide

Cat. No. B2671976
M. Wt: 197.278
InChI Key: MDFDZLXROFAXTE-UHFFFAOYSA-N
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Description

N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide is a chemical compound with the following structural formula:


CH3C(H)=C(H)C(O)N(C5H10O)C(H)C(H3)\text{CH}_3 - \text{C}(\text{H}) = \text{C}(\text{H}) - \text{C}(\text{O}) - \text{N}(\text{C}_5\text{H}_{10}\text{O}) - \text{C}(\text{H}) - \text{C}(\text{H}_3)


It belongs to the class of amides and contains an ethoxycyclopentyl group attached to the nitrogen atom. The compound is notable for its potential biological activity and synthetic applications.



Synthesis Analysis

The synthesis of N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide involves several steps. One common approach is the reaction of 1-ethoxycyclopentene with prop-2-enoyl chloride (also known as acryloyl chloride). The reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl group, resulting in the formation of the amide.



Molecular Structure Analysis

The compound’s molecular structure consists of a central amide functional group, flanked by an ethoxycyclopentyl moiety and an acryloyl group. The cyclopentyl ring provides rigidity, potentially influencing its biological properties.



Chemical Reactions Analysis

N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide may participate in various chemical reactions, including hydrolysis, reduction, and substitution. Its reactivity depends on the functional groups present and the reaction conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

  • Solubility : Solubility in different solvents (e.g., water, organic solvents) impacts its practical applications.

  • Stability : Stability under various conditions (temperature, light, pH) is crucial for storage and handling.


Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity is essential for safe handling.

  • Flammability : Consider its flammability and appropriate storage precautions.

  • Health Effects : Investigate potential health effects (e.g., skin irritation, respiratory hazards).


Future Directions

Research avenues for N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-10(13)12-9-11(14-4-2)7-5-6-8-11/h3H,1,4-9H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFDZLXROFAXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide

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